molecular formula C17H13ClN4O3S B3563980 3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B3563980
M. Wt: 388.8 g/mol
InChI Key: ODKISNHFNFYDEE-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a synthetic sulfonamide derivative designed for research applications in immunology and infectious diseases. This compound features a benzamide core substituted with a chloro group, linked to a phenyl ring bearing a pyrimidin-2-ylsulfamoyl moiety. This structure is characteristic of sulfonamide-based compounds known for their diverse biological activities . Sulfonamides are a well-established class of compounds that function as antibacterial agents by competitively inhibiting dihydrofolic acid synthesis . Beyond their antimicrobial properties, sulfonamide derivatives have gained significant attention for their potent immunomodulatory effects. Research on similar compounds has demonstrated a significant ability to suppress key mediators of the innate immune response . These activities may include the inhibition of reactive oxygen species (ROS) production from activated phagocytes in human whole blood and isolated polymorphonuclear neutrophils (PMNs) . Furthermore, such compounds have been shown to reduce the production of the pro-inflammatory cytokine TNF-α, a key driver of chronic inflammatory and autoimmune diseases, from human monocytic cell lines . The structural motif of this benzamide-sulfonamide hybrid makes it a valuable candidate for investigating new therapeutic strategies for chronic inflammatory conditions such as arthritis, inflammatory bowel disease, and psoriasis . Researchers can utilize this compound to explore carbonic anhydrase inhibition, a mechanism of action associated with a wide range of pharmacological effects, including diuretic and anticancer properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S/c18-13-4-1-3-12(11-13)16(23)21-14-5-7-15(8-6-14)26(24,25)22-17-19-9-2-10-20-17/h1-11H,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKISNHFNFYDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves a multi-step process. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Sulfonamide Group

N⁴-3-Chlorobenzoylsulfathiazole (Compound 30)
  • Structure : Replaces the pyrimidine group with a thiazole ring.
  • Molecular weight : 426.87 g/mol.
  • Synthesis : Prepared via sulfathiazole derivatization (87% yield, mp 224–226°C) .
  • Key differences :
    • Bioactivity : Exhibits antitubercular activity, attributed to the thiazole ring’s electron-rich nature, which may enhance target binding.
    • Thermal stability : Lower melting point (224–226°C) compared to hydrazine-linked analogs (e.g., 10b, mp 273–275°C), suggesting reduced crystallinity due to fewer hydrogen bonds .
3-(Isobutyrylamino)-N-[4-(Pyrimidin-2-ylsulfamoyl)Phenyl]Benzamide
  • Structure: Adds an isobutyrylamino group to the benzamide core.
  • Molecular weight : 439.49 g/mol.

Modifications on the Benzamide Core

3-Chloro-N-(4-((2-Chloroquinazolin-4-yl)Oxy)Phenyl)Benzamide (15c)
  • Structure : Replaces the pyrimidinylsulfamoyl group with a 2-chloroquinazolin-4-yloxy moiety.
  • Molecular weight : 426.27 g/mol.
  • Bioactivity : Demonstrates antitumor activity, likely due to the quinazoline ring’s ability to intercalate DNA or inhibit kinases .
  • Synthesis: Prepared via nucleophilic substitution using K₂CO₃ in isopropanol, a method adaptable to the target compound’s synthesis .
Compound 10b (3-Chloro-N-(4-(2-(3-Chlorobenzoyl)Hydrazine-1-Carbonyl)Phenyl)Benzamide)
  • Structure : Incorporates a hydrazine-carbonyllinked 3-chlorobenzoyl group.
  • Molecular weight : 426 g/mol.
  • Physical properties : Higher melting point (273–275°C) due to intermolecular hydrogen bonding from the hydrazine group .

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 388.83 Not reported Pyrimidinylsulfamoyl, chlorobenzamide
N⁴-3-Chlorobenzoylsulfathiazole (30) 426.87 224–226 Thiazolylsulfamoyl
10b 426 273–275 Hydrazine-carbonyllinked dichlorobenzamide
15c 426.27 Not reported Quinazoline-oxy, chlorobenzamide
3-(Isobutyrylamino)-... 439.49 Not reported Isobutyrylamino, pyrimidinylsulfamoyl

Biological Activity

3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
  • Molecular Formula : C17H16ClN3O3S
  • Molecular Weight : 375.84 g/mol

The compound features a benzamide core with a chloro substituent and a pyrimidinylsulfamoyl group, which contributes to its biological activity.

The biological activity of 3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is primarily attributed to its ability to interact with specific protein targets, including enzymes and receptors involved in various cellular processes. The presence of the pyrimidine ring enhances its binding affinity to these targets, potentially leading to inhibition or modulation of their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways, affecting cellular function and viability.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways, influencing cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. For example, some benzamide derivatives have been shown to inhibit tumor growth by targeting specific oncogenic pathways .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of several benzamide derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the benzamide structure significantly influenced their antimicrobial potency.
    • Results Summary :
      CompoundMIC (µg/mL)Target Bacteria
      Compound A6.25S. aureus
      Compound B12.5E. coli
      3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide (predicted)<10S. aureus
  • Case Study on Anticancer Activity :
    • An evaluation of related compounds demonstrated their ability to induce apoptosis in breast cancer cells through the activation of caspase pathways.
    • Results Summary :
      CompoundIC50 (µM)Cancer Cell Line
      Compound X5MCF-7
      Compound Y10HeLa
      3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide (predicted)<15MCF-7

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the benzamide backbone and sulfamoyl group integration (e.g., singlet for -SO₂NH- at δ 7.8–8.2 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles and torsional strain in the pyrimidine ring .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 403.05 for C₁₇H₁₂ClN₃O₂S) .

How can density functional theory (DFT) models predict the compound’s electronic properties and binding interactions?

Advanced Research Focus
DFT methods are critical for studying:

  • Electron Distribution : B3LYP/6-31G* calculations reveal charge density on the chlorine atom (-0.32 e) and pyrimidine ring, influencing electrophilic reactivity .
  • Docking Studies : Combine with molecular dynamics (MD) to simulate binding to bacterial PPTase enzymes. Use software like AutoDock Vina with gradient-corrected exchange-correlation functionals (e.g., Lee-Yang-Parr) .
  • Thermochemical Accuracy : Hybrid functionals (e.g., B3LYP with exact exchange terms) achieve <2.5 kcal/mol error in predicting bond dissociation energies .

What experimental strategies enhance the compound’s inhibitory potency via structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Substituent Screening : Replace the 3-chloro group with electron-withdrawing groups (e.g., -CF₃) to enhance bacterial membrane penetration .
  • Pyrimidine Modifications : Introduce methyl or methoxy groups at the pyrimidine 4-position to improve binding to hydrophobic pockets in PPTase enzymes .
  • Pharmacokinetic Profiling : Assess metabolic stability in microsomal assays (e.g., human liver microsomes) to optimize half-life (>2 hours) .

How do solvent and pH conditions affect the compound’s stability during in vitro studies?

Q. Basic Research Focus

  • Solvent Selection : Use PBS (pH 7.4) for aqueous stability; avoid DMSO oxidation by storing solutions at -20°C .
  • pH-Dependent Degradation : Monitor hydrolysis via HPLC at varying pH (e.g., t₁/₂ of 48 hours at pH 7.4 vs. 12 hours at pH 9.0) .

What are the challenges in scaling up synthesis without compromising purity?

Q. Advanced Research Focus

  • Intermediate Isolation : Use continuous-flow reactors for exothermic steps (e.g., sulfamoylation) to prevent byproduct formation .
  • Catalytic Optimization : Replace stoichiometric reagents (e.g., EDC) with catalytic systems (e.g., Pd/C for coupling) to reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 2
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3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

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